molecular formula C14H26N2O B1464287 1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one CAS No. 1274731-99-5

1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one

Cat. No. B1464287
CAS RN: 1274731-99-5
M. Wt: 238.37 g/mol
InChI Key: JGBDOHRIVXQGMP-UHFFFAOYSA-N
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Description

“1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one” is an organic compound with the CAS Number: 77445-06-8 . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine . It is typically stored at 4 degrees Celsius and is usually in liquid form .


Molecular Structure Analysis

The InChI code for “1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one” is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one” is a liquid at room temperature . It has a molecular weight of 156.23 .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Applications

This compound, with its piperidine core, is a valuable scaffold in medicinal chemistry. Piperidine derivatives are known to exhibit a wide range of biological activities and are present in many pharmaceuticals. The aminomethyl group attached to the piperidine ring could potentially be exploited for its nucleophilic properties, allowing for further chemical modifications to tailor the compound for specific therapeutic targets .

Pharmacology: Drug Development and Synthesis

In pharmacology, the compound’s structure suggests it could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its potential to form stable compounds with various pharmacokinetic properties makes it a candidate for the development of new drugs, particularly in the realm of central nervous system disorders due to the prevalence of piperidine motifs in CNS-active drugs .

Biochemistry: Enzyme Interaction Studies

Biochemically, the compound could be used in enzyme-substrate interaction studies. The piperidine moiety might mimic the structure of a natural substrate, allowing researchers to study the binding affinities and reaction kinetics in enzymatic processes, which is crucial for understanding metabolic pathways and designing enzyme inhibitors .

Organic Synthesis: Building Block for Piperidine Derivatives

Organic chemists may find this compound useful as a building block for synthesizing a variety of piperidine derivatives. Its reactive sites, such as the aminomethyl group, provide opportunities for creating a diverse array of substituted piperidines, which are valuable in synthesizing complex organic molecules .

Chemical Engineering: Process Optimization

In chemical engineering, this compound could be involved in process optimization studies. Understanding its behavior under different conditions can help in refining synthesis processes, leading to more efficient and cost-effective production methods for compounds with the piperidine structure, which is significant given its prevalence in many pharmaceuticals .

Materials Science: Functional Material Development

Lastly, in materials science, the compound’s structural features could be explored for the development of functional materials. For instance, its incorporation into polymers or coatings could impart desirable properties like increased durability or specific interaction capabilities with other substances .

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidine derivatives, such as “1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one”, are a key category of nitrogen-bearing heterocyclic compounds. They are present in more than twenty classes of pharmaceuticals and have a wide variety of biological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-cyclohexylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c15-11-13-6-8-16(9-7-13)14(17)10-12-4-2-1-3-5-12/h12-13H,1-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBDOHRIVXQGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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